molecular formula C7H10N2O3 B7934764 ethyl 5-amino-3-oxo-1,2-dihydropyrrole-4-carboxylate

ethyl 5-amino-3-oxo-1,2-dihydropyrrole-4-carboxylate

Cat. No.: B7934764
M. Wt: 170.17 g/mol
InChI Key: VLQGIGOCJGUREP-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Identifier (CID) 71668773 is a chemical substance with specific properties and applications. This compound is used in various scientific and industrial fields due to its unique characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ethyl 5-amino-3-oxo-1,2-dihydropyrrole-4-carboxylate are designed to optimize yield and purity. These methods often involve large-scale reactions in industrial reactors, followed by purification processes such as crystallization, distillation, or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-amino-3-oxo-1,2-dihydropyrrole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound.

Scientific Research Applications

ethyl 5-amino-3-oxo-1,2-dihydropyrrole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in chemical synthesis and research.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in various industrial processes and applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-oxo-1,2-dihydropyrrole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 5-amino-3-oxo-1,2-dihydropyrrole-4-carboxylate include other chemicals with related structures and properties. These compounds may share similar functional groups or chemical backbones, leading to comparable reactivity and applications.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industrial processes

Properties

IUPAC Name

ethyl 5-amino-3-oxo-1,2-dihydropyrrole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-7(11)5-4(10)3-9-6(5)8/h9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQGIGOCJGUREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NCC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NCC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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